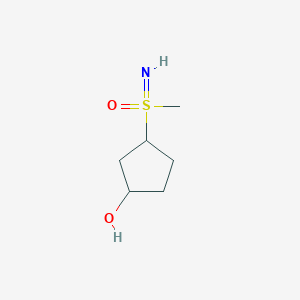

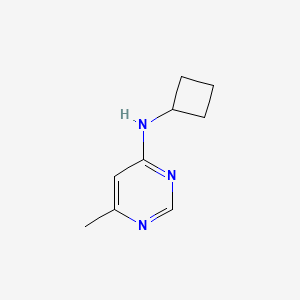

![molecular formula C17H22N4O4 B2798885 benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate CAS No. 2097889-86-4](/img/structure/B2798885.png)

benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrazole group, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an imidazole group, another five-membered ring but with two nitrogen atoms and three carbon atoms . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure of the compound would include a pyrazole ring and an imidazole ring. Pyrazole has two nitrogen atoms at positions 1 and 2 and three carbon atoms . Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antimitotic Agents

- Research has identified certain chiral isomers of related carbamate compounds as active in various biological systems, with a focus on antimitotic properties. The S-isomer of such compounds was found to be more potent than the R-isomer, suggesting specific chirality may influence biological activity (Temple & Rener, 1992).

Antineoplastic and Antifilarial Agents

- A series of related carbamate compounds demonstrated significant growth inhibition in L1210 cells, indicating potential use as antineoplastic and antifilarial agents. These compounds appear to be associated with mitotic spindle poisoning (Ram et al., 1992).

Vibrational and UV-Visible Spectroscopy

- Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate was studied for its vibrational and electronic properties, demonstrating significant potential in spectroscopic applications (Rao et al., 2016).

Pyrolytic Reaction in Heterocyclic Synthesis

- Gas-phase pyrolysis of related carbamate compounds has been explored for its utilization in heterocyclic synthesis. This method provides mechanistic insights and new avenues for synthesizing substituted aminoazoles (Al-Awadi & Elnagdi, 1997).

Corrosion Inhibitors for Steel

- Derivatives of pyrazole, closely related to the compound of interest, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce corrosion rates, highlighting their potential in industrial applications (Herrag et al., 2007).

Anticancer Agents

- Alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates have shown that these compounds bind with cellular tubulin and exhibit cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).

Mécanisme D'action

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-[2-(2-pyrazol-1-ylethoxy)ethylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c22-16(18-8-11-24-12-10-21-9-4-7-20-21)13-19-17(23)25-14-15-5-2-1-3-6-15/h1-7,9H,8,10-14H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTKCLOHBOCSIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

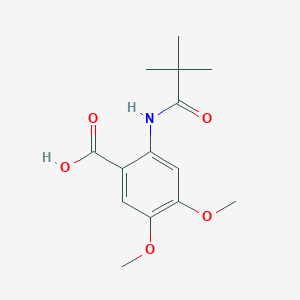

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)

![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)

![2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid](/img/structure/B2798812.png)

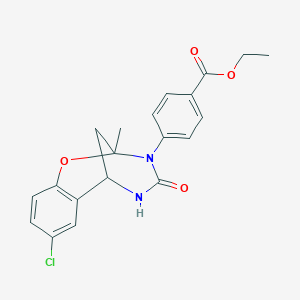

![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)

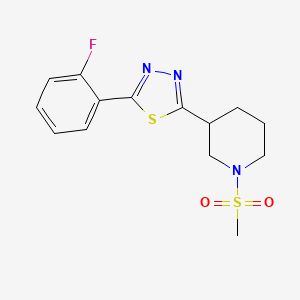

![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)